Cas no 2228329-74-4 (1-(2,6-dimethylphenyl)cyclopropylmethanamine)
1-(2,6-dimethylphenyl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,6-dimethylphenyl)cyclopropylmethanamine
- 2228329-74-4
- [1-(2,6-dimethylphenyl)cyclopropyl]methanamine
- EN300-1855824
-
- Inchi: 1S/C12H17N/c1-9-4-3-5-10(2)11(9)12(8-13)6-7-12/h3-5H,6-8,13H2,1-2H3
- InChI Key: QCQVRPAGNYCOPP-UHFFFAOYSA-N
- SMILES: NCC1(C2C(C)=CC=CC=2C)CC1
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
1-(2,6-dimethylphenyl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855824-1g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-5g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 5g |
$3894.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-10g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-0.05g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-0.1g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-0.25g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-0.5g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-1.0g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 1g |
$1070.0 | 2023-05-26 | ||
| Enamine | EN300-1855824-2.5g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1855824-5.0g |
[1-(2,6-dimethylphenyl)cyclopropyl]methanamine |
2228329-74-4 | 5g |
$3105.0 | 2023-05-26 |
1-(2,6-dimethylphenyl)cyclopropylmethanamine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-(2,6-dimethylphenyl)cyclopropylmethanamine
Introduction to 1-(2,6-dimethylphenyl)cyclopropylmethanamine (CAS No: 2228329-74-4)
1-(2,6-dimethylphenyl)cyclopropylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2228329-74-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropylmethanamine core substituted with a 2,6-dimethylphenyl group, has garnered attention due to its unique structural attributes and potential biological activities. The combination of a rigid cyclopropyl ring and an amine functionality appended to a phenyl ring with electron-donating methyl groups makes this compound a promising candidate for further investigation in drug discovery and development.
The structural motif of 1-(2,6-dimethylphenyl)cyclopropylmethanamine is particularly noteworthy for its potential to interact with biological targets in novel ways. The cyclopropyl group, known for its strained three-membered ring structure, can introduce conformational constraints that may enhance binding affinity to specific protein receptors. Meanwhile, the amine moiety provides a site for hydrogen bonding interactions, which are crucial for the design of high-affinity ligands. The presence of the 2,6-dimethylphenyl substituent further modulates the electronic properties of the molecule, potentially influencing its solubility, metabolic stability, and overall pharmacokinetic profile.
In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems and other key biological pathways. The amine functionality in 1-(2,6-dimethylphenyl)cyclopropylmethanamine suggests potential activity as a precursor or analog for compounds targeting central nervous system (CNS) disorders. For instance, similar structural scaffolds have been explored in the context of serotonin receptor modulation, where the cyclopropyl group can serve as a key pharmacophore for achieving high selectivity and potency. Preliminary studies have indicated that derivatives of this class may exhibit properties relevant to anxiety and depression management.
The 2,6-dimethylphenyl moiety adds another layer of complexity to the pharmacological profile of this compound. This aromatic group can participate in π-stacking interactions with biological targets, which are often critical for ligand-receptor binding. Additionally, the electron-donating nature of the methyl groups can enhance the basicity of the amine moiety, making it more susceptible to protonation under physiological conditions. This feature could be exploited to design prodrugs or compounds with pH-dependent bioavailability.
From a synthetic chemistry perspective, 1-(2,6-dimethylphenyl)cyclopropylmethanamine represents an intriguing challenge due to its cyclopropyl-substituted amine core. The synthesis of such compounds typically involves multi-step strategies that require careful consideration of regioselectivity and stereoselectivity. Recent advances in transition-metal-catalyzed reactions have provided new tools for constructing complex cyclic structures like the cyclopropyl ring. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl groups onto cyclopropanes efficiently. These methodologies have enabled chemists to access novel derivatives of 1-(2,6-dimethylphenyl)cyclopropylmethanamine with tailored biological properties.
The potential applications of this compound extend beyond CNS disorders. Its structural features make it a versatile building block for exploring interactions with enzymes and receptors involved in metabolic diseases and inflammation. For instance, modifications at the cyclopropyl or phenyl positions could yield derivatives with inhibitory activity against key enzymes such as kinases or phosphodiesterases. Such activities are relevant to conditions like diabetes and cardiovascular diseases, where enzyme regulation plays a critical role.
In conclusion,1-(2,6-dimethylphenyl)cyclopropylmethanamine (CAS No: 2228329-74-4) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of a strained cyclopropyl ring and an aromatic substituent appended to an amine moiety offers opportunities for designing novel bioactive molecules. Ongoing studies aim to elucidate its biological profile further and explore synthetic routes that could facilitate access to more complex analogs. As our understanding of molecular interactions advances,1-(2,6-dimethylphenyl)cyclopropylmethanamine may emerge as a valuable scaffold for developing next-generation therapeutics targeting diverse diseases.
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